Methyl Green zinc chloride salt

Description

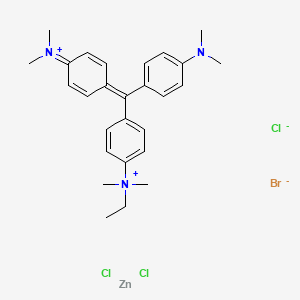

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

dichlorozinc;[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-ethyl-dimethylazanium;dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N3.4ClH.Zn/c1-8-30(6,7)26-19-13-23(14-20-26)27(21-9-15-24(16-10-21)28(2)3)22-11-17-25(18-12-22)29(4)5;;;;;/h9-20H,8H2,1-7H3;4*1H;/q+2;;;;;+2/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOGXCSOLMZRAZ-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-].[Cl-].Cl[Zn]Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35Cl4N3Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7114-03-6 | |

| Record name | Methyl Green, zinc chloride salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007114036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-N,N-dimethylanilinium bromide chloride, compound with zinc chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl Green zinc chloride salt chemical properties and structure

An In-depth Technical Guide to Methyl Green Zinc Chloride Salt

This document provides a comprehensive overview of the chemical properties, structure, and common applications of this compound (C.I. 42590), a cationic triphenylmethane (B1682552) dye widely used in histology and molecular biology.

Core Chemical Properties

This compound is a synthetic dye recognized for its high affinity for DNA. It is typically supplied as a dark green or brown crystalline powder.[1][2] The compound is often sold as a double salt with zinc chloride, which stabilizes the dye.[3] It is important to note that commercial preparations of "Methyl Green" are often, in fact, Ethyl Green (where an ethyl group replaces a methyl group) and may contain Crystal Violet as an impurity, which can be removed by chloroform (B151607) extraction.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7114-03-6 | [1][6] |

| C.I. Number | 42590 | [1][7] |

| Molecular Formula | C₂₇H₃₅BrClN₃ · ZnCl₂ | [2][8] |

| Molecular Weight | 653.24 g/mol | [8][9] |

| Appearance | Dark brown, dark red, or green powder/crystals | [1][2][6] |

| Melting Point | >300 °C | |

| Solubility | Water (70-80 g/L), Ethanol, Methanol, DMSO | [7][9][10] |

| pH | 4.6 (10 g/L aqueous solution at 20°C) | [1][11] |

| Absorption Max (λmax) | 630-635 nm (in water) | [4][9][11] |

| Fluorescence | Excitation: ~633 nm; Emission: ~677 nm | [12][13] |

Chemical Structure and Mechanism of Action

Methyl Green is a cationic dye with two positive charges, which allows it to bind electrostatically to the negatively charged phosphate (B84403) backbone of DNA.[6][13] Its structure, featuring three aniline (B41778) rings, facilitates a specific interaction with the major groove of the DNA double helix, showing a preference for AT-rich regions.[6][9] This high-affinity, non-intercalating binding makes it an excellent and specific stain for DNA in cell nuclei.[6][12] The zinc chloride is present as a double salt, which helps to precipitate and stabilize the dye.

Caption: Logical structure of the Methyl Green (Ethyl Green) cation.

Experimental Protocols and Applications

Methyl Green is a versatile tool in research, primarily used for visualizing nucleic acids.

This classical histological technique differentiates DNA from RNA in tissue sections.[14] Methyl Green stains the DNA in the nucleus a blue-green color, while Pyronin Y counterstains the RNA in the cytoplasm and nucleolus red or pink.[14][15]

Detailed Protocol for Paraffin-Embedded Sections:

-

Deparaffinization and Rehydration:

-

Staining:

-

Dehydration and Clearing:

-

Mounting:

-

Mount the still-wet slides with a xylene-based mounting medium (e.g., Entellan® new) and a coverslip.[15]

-

Expected Result:

Caption: Workflow for Methyl Green-Pyronin staining of tissue sections.

Methyl Green serves as a highly stable, red-emitting fluorescent dye for DNA, making it ideal for confocal microscopy, especially for thick specimens like whole embryos.[5][13] Its resistance to photobleaching is a significant advantage over other common DNA stains.[5][12]

General Protocol for Fixed Embryos:

-

Dye Purification: Prepare a 2-4% aqueous solution of Methyl Green. To remove contaminating Crystal Violet, mix the solution with two parts chloroform in a fume hood, centrifuge to separate the phases, and collect the upper aqueous phase containing the purified Methyl Green.[5][13]

-

Staining: Dilute the purified stock solution to a working concentration of approximately 2-4 µg/mL in a buffer (e.g., PBS with Tween 20). Incubate the fixed embryos in this solution at 4°C for at least 6 hours or overnight.[12]

-

Washing: Wash the embryos multiple times with buffer (e.g., PBS) for 30 minutes each time to remove unbound dye.[12]

-

Imaging: Mount the sample (e.g., in 75% glycerol) and image using a confocal microscope with an excitation wavelength of ~633 nm and an emission collection window of ~650-750 nm.[12][13]

-

Nuclear Counterstain: Its distinct bluish-green color provides excellent contrast with red, purple, or brown reaction products in immunohistochemistry (IHC) and in situ hybridization (ISH).[16]

-

Apoptosis Detection: The dye can be used in histochemical staining to identify apoptotic nuclei based on morphological changes.[13][16]

-

Electrophoresis Tracking Dye: It is also employed as a tracking dye in certain types of acid-polyacrylamide gel electrophoresis.[6][9]

References

- 1. fishersci.com [fishersci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Methyl green zinc chloride double salt (C.I. 42590) MSDS - 104227 - Merck [merckmillipore.com]

- 4. stainsfile.com [stainsfile.com]

- 5. Video: Application of the DNA-Specific Stain Methyl Green in the Fluorescent Labeling of Embryos [jove.com]

- 6. guidechem.com [guidechem.com]

- 7. Methyl Green SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 8. You are being redirected... [bio-world.com]

- 9. This compound - CAS-Number 7114-03-6 - Order from Chemodex [chemodex.com]

- 10. emsdiasum.com [emsdiasum.com]

- 11. Methyl green zinc chloride double salt (C.I. 42590) for microscopy Certistain 7114-03-6 [sigmaaldrich.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Application of the DNA-Specific Stain Methyl Green in the Fluorescent Labeling of Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methyl green-pyronin stain - Wikipedia [en.wikipedia.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. scientificlabs.co.uk [scientificlabs.co.uk]

Mechanism of Methyl Green Binding to Nucleic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms governing the interaction between Methyl Green and nucleic acids. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the binding process, quantitative data, experimental methodologies, and potential applications.

Core Principles of Methyl Green-Nucleic Acid Interaction

Methyl Green is a dicationic triphenylmethane (B1682552) dye renowned for its high affinity and specificity for double-stranded DNA (dsDNA). This specificity forms the basis of its widespread use as a nuclear stain in histology and cell biology. The binding of Methyl Green to DNA is a non-intercalative process, meaning the dye does not insert itself between the DNA base pairs. Instead, it is widely accepted that Methyl Green binds to the major groove of the DNA double helix.[1][2]

The primary forces driving this interaction are:

-

Electrostatic Interactions: As a positively charged molecule, Methyl Green is electrostatically attracted to the negatively charged phosphate (B84403) backbone of the DNA.[3] This interaction is a key initial step in the binding process.

-

Groove Binding: The three-dimensional structure of Methyl Green allows it to fit snugly within the major groove of the DNA.[2] This precise fit is crucial for the stability of the complex.

-

Sequence Preference: While not absolute, Methyl Green exhibits a preference for binding to AT-rich regions of the DNA.[4][5] Some studies also suggest a high affinity for guanine (B1146940) and cytosine residues. This preference is thought to be due to more favorable van der Waals interactions and the potential for hydrogen bond formation.[2]

The specificity of Methyl Green for dsDNA over single-stranded DNA (ssDNA) or RNA is attributed to the well-defined and accessible major groove present in the double helix. The binding is significantly weaker with ssDNA and RNA due to their less-ordered structures.[6]

Quantitative Data on Binding

The interaction between Methyl Green and DNA can be quantified through various biophysical parameters. These values are essential for understanding the strength and stoichiometry of the binding.

| Parameter | Value | Experimental Conditions | Reference(s) |

| Binding Stoichiometry | 1 dye molecule per 10 phosphorus atoms (approx. 5 base pairs) | Dialysis, precipitation of stain-nucleic acid mixtures | [7] |

| Excitation Maximum (Bound) | 633 nm | Neutral aqueous conditions | [3][8] |

| Emission Maximum (Bound) | 677 nm | Neutral aqueous conditions | [3][8] |

| Effect on DNA Melting Temperature (Tm) | Increases Tm by approximately 12°C | In its stoichiometric complex with DNA | [6] |

Experimental Protocols for Characterizing the Binding Interaction

Several established experimental techniques can be employed to investigate the binding of Methyl Green to nucleic acids.

Spectrophotometric and Spectrofluorometric Analysis

Objective: To determine the binding affinity, stoichiometry, and spectral changes upon binding.

Protocol Outline:

-

Preparation of Solutions:

-

Prepare a stock solution of Methyl Green. Commercial preparations are often contaminated with Crystal Violet, which can be removed by chloroform (B151607) extraction.[8][9]

-

Prepare a stock solution of purified dsDNA (e.g., calf thymus DNA) in a suitable buffer (e.g., Tris-HCl with EDTA).

-

-

Spectrophotometric Titration:

-

Measure the absorbance spectrum of a dilute Methyl Green solution.

-

Sequentially add small aliquots of the DNA solution to the Methyl Green solution.

-

Record the absorbance spectrum after each addition. Binding is characterized by changes in the visible absorption spectrum of the dye.

-

-

Spectrofluorometric Titration:

-

Measure the fluorescence emission spectrum of a dilute Methyl Green solution with excitation at 633 nm.[3]

-

Sequentially add aliquots of the DNA solution.

-

Record the emission spectrum (peak at 677 nm) after each addition.[3] The fluorescence of Methyl Green is significantly enhanced upon binding to DNA.[10]

-

-

Data Analysis:

-

The changes in absorbance or fluorescence intensity are plotted against the DNA concentration.

-

Binding constants and stoichiometry can be determined by fitting the data to appropriate binding models (e.g., Scatchard analysis).

-

Viscosity and Melting Point Studies

Objective: To further characterize the binding mode and its effect on DNA stability.

Protocol Outline:

-

Viscometry:

-

Measure the viscosity of a DNA solution.

-

Add Methyl Green and measure the change in viscosity. A significant change can indicate an intercalative binding mode, while minor changes are consistent with groove binding.[1] The viscosity of the Methyl Green-DNA complex is lower than that of uncomplexed DNA.[6]

-

-

DNA Melting Temperature (Tm) Analysis:

-

Monitor the absorbance of a DNA solution at 260 nm as the temperature is gradually increased.

-

Repeat the experiment in the presence of Methyl Green.

-

An increase in the Tm indicates that the dye stabilizes the DNA double helix.[6]

-

Visualizing the Mechanism and Experimental Workflow

Logical Relationship of Binding Forces

Caption: Key forces in Methyl Green-DNA binding.

Experimental Workflow for Binding Characterization

Caption: Workflow for characterizing binding.

Applications and Significance

The specific binding of Methyl Green to DNA has several important applications:

-

Histology and Cytology: It is a key component of the Methyl Green-Pyronin stain, which differentially stains DNA (green/blue) and RNA (red).[11] The differential staining is dependent on the relative concentrations of the dyes and the pH of the staining solution.[11]

-

Fluorescence Microscopy: The fluorescence of Methyl Green upon binding to DNA allows for the visualization of cell nuclei in fixed tissues and embryos.[10][12] Its far-red emission is advantageous for imaging thick specimens.[12]

-

Drug Development: The ability of Methyl Green to bind to the major groove of DNA makes it a useful tool in competitive binding studies to understand the mechanisms of other DNA-binding drugs.[1] It can also serve as a scaffold for the design of new therapeutic agents that target specific DNA sequences.

Factors Influencing Binding

The interaction between Methyl Green and DNA is sensitive to several factors:

-

Ionic Strength: Increased salt concentrations can weaken the electrostatic interactions, thereby reducing the binding affinity.[6]

-

pH: The charge of Methyl Green is pH-dependent, which can affect its binding to DNA.[11]

-

Presence of Competing Ions: Divalent cations, such as Mg2+, can compete with Methyl Green for binding to the phosphate backbone.[6]

By understanding the detailed mechanism of Methyl Green's interaction with nucleic acids, researchers can better utilize this versatile dye in a wide range of applications, from fundamental cell biology to the development of novel therapeutics.

References

- 1. Complete characterization of the methyl green-DNA interaction to determine possible major groove binding for competition studies - American Chemical Society [acs.digitellinc.com]

- 2. Methyl green. A DNA major-groove binding drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Methyl green and its analogues bind selectively to AT-rich regions of native DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biocompare.com [biocompare.com]

- 6. Studies on the Methyl Green-DNA complex and its dissociation by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Methyl green - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Application of the DNA-Specific Stain Methyl Green in the Fluorescent Labeling of Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methyl green-pyronin Y staining of nucleic acids: studies on the effects of staining time, dye composition and diffusion rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Video: Application of the DNA-Specific Stain Methyl Green in the Fluorescent Labeling of Embryos [jove.com]

An In-depth Technical Guide to the Synthesis and Purification of Methyl Green Zinc Chloride Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification process for Methyl Green zinc chloride salt (C.I. 42590), a cationic triphenylmethane (B1682552) dye widely used in histology, cell biology, and as a DNA stain. This document outlines the multi-step chemical synthesis, starting from its precursor Crystal Violet, and details the critical purification methodologies required to achieve a high-purity final product suitable for sensitive biological applications.

Introduction

Methyl Green (also known as Basic Blue 20, C.I. 42585) is structurally similar to Crystal Violet, containing an additional quaternary ammonium (B1175870) methyl group. This modification alters its spectral properties and enhances its specificity as a DNA stain. Commercial preparations of Methyl Green are often supplied as a zinc chloride double salt, which improves stability and facilitates precipitation during purification. A persistent challenge in the synthesis of Methyl Green is the inherent contamination with its precursor, Crystal Violet, due to the lability of the seventh methyl group.[1][2] This guide provides detailed protocols for minimizing and removing this critical impurity.

Synthesis Pathway

The synthesis of this compound is a two-stage process. The first stage involves the synthesis of the precursor, Crystal Violet (also known as Gentian Violet), from N,N-dimethylaniline. The second stage is the methylation of Crystal Violet to form Methyl Green.

Stage 1: Synthesis of Crystal Violet (Precursor)

Crystal Violet (C.I. 42535) can be prepared through several routes. A common laboratory-scale synthesis involves the condensation of N,N-dimethylaniline with formaldehyde, followed by oxidation.

Experimental Protocol: Synthesis of Leuco Crystal Violet

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3 moles of N,N-dimethylaniline with 1 mole of formaldehyde.

-

Condensation: Add a catalytic amount of a strong acid, such as hydrochloric acid.

-

Reflux: Heat the mixture under reflux for several hours. The reaction progress can be monitored using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture and neutralize it with a sodium hydroxide (B78521) solution to precipitate the leuco base of Crystal Violet.

-

Purification: The crude leuco base can be purified by recrystallization from an ethanol-water mixture.

Experimental Protocol: Oxidation to Crystal Violet

-

Suspension: Suspend the purified leuco base in a dilute acidic solution (e.g., 1 M HCl).

-

Oxidation: Add an oxidizing agent, such as lead oxide (PbO₂) or manganese dioxide (MnO₂), portion-wise while stirring vigorously. The solution will develop a deep violet color.

-

Isolation: Once the oxidation is complete, filter the solution to remove the oxidant. The Crystal Violet can be precipitated from the filtrate by the addition of a salt, such as sodium chloride.

-

Drying: Collect the precipitated Crystal Violet by filtration and dry under vacuum.

Stage 2: Synthesis of this compound

This stage involves the quaternization of one of the dimethylamino groups of Crystal Violet. The manufacturing method involves the reaction of Crystal Violet with chloromethane (B1201357).[3] The product is then typically isolated as a stable zinc chloride double salt.

Experimental Protocol: Methylation of Crystal Violet

Note: This protocol is based on established principles of amine quaternization, as specific literature on this exact transformation is sparse.

-

Dissolution: Dissolve the synthesized Crystal Violet in a suitable polar aprotic solvent, such as acetonitrile (B52724) or N,N-dimethylformamide (DMF), in a pressure-rated reaction vessel.

-

Methylation: Cool the solution in an ice bath and introduce a methylating agent. For industrial synthesis, this is typically chloromethane.[3] In a laboratory setting, methyl iodide or dimethyl sulfate (B86663) could be used, though chloromethane is specified in the Colour Index.[3] A slight molar excess of the methylating agent should be used.

-

Reaction: Seal the vessel and heat the reaction mixture. The temperature and pressure will depend on the boiling point of the solvent and methylating agent. Monitor the reaction progress by TLC or HPLC, observing the formation of a new, more polar green spot.

-

Quenching: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

Experimental Protocol: Formation and Isolation of the Zinc Chloride Double Salt

-

Precipitation: To the crude Methyl Green reaction mixture, add a concentrated aqueous solution of zinc chloride (ZnCl₂). The less soluble zinc chloride double salt of Methyl Green will precipitate out of the solution.[4] The use of zinc chloride helps to salt out the dye.

-

Filtration: Stir the resulting slurry at room temperature for several hours to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether) to remove any organic-soluble impurities.

-

Drying: Dry the crude this compound in a vacuum oven at a moderate temperature (e.g., 40-50°C).

Synthesis Workflow Diagram

References

An In-depth Technical Guide to the Safe Handling of Methyl Green Zinc Chloride Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety precautions and handling guidelines for Methyl Green zinc chloride salt. It is intended to equip laboratory personnel with the necessary knowledge to handle this chemical safely, minimize exposure risks, and respond effectively to emergencies.

Chemical and Physical Properties

This compound (CAS No. 7114-03-6) is a synthetic cationic dye belonging to the triphenylmethane (B1682552) family.[1] It is commonly used as a biological stain, particularly for visualizing DNA in histological and cytological preparations.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Synonyms | Ethyl Green, zinc chloride salt; C.I. 42590 | [4][5] |

| Molecular Formula | C₂₇H₃₅BrCl₃N₃Zn | [6] |

| Molecular Weight | 653.24 g/mol | [2] |

| Appearance | Dark brown, green, or dark red to brown powder/crystals | [2][4][7] |

| Solubility | Soluble in water (1 mg/mL) and alcohol. | [1][5] |

| pH | 4.6 (10g/L solution at 20°C) | [4] |

| Melting Point | >300 °C | [1][8] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. All personnel handling this chemical must be fully aware of its potential health effects and adhere strictly to safety protocols.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. | [5][9] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. | [5][9][10] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. | [5][9] |

Pictograms:

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical for minimizing exposure to this compound.

Engineering Controls

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Reference(s) |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. | [11] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | [11] |

| Respiratory Protection | If dust is generated, use a NIOSH/MSHA approved respirator. | [4] |

Exposure Limits

No specific occupational exposure limits have been established for this compound.[4] However, as it contains zinc chloride, the exposure limits for zinc chloride fume can be used as a conservative guideline.

Table 4: Occupational Exposure Limits for Zinc Chloride Fume

| Organization | Limit Type | Value | Reference(s) |

| OSHA | PEL (8-hr TWA) | 1 mg/m³ | [10] |

| NIOSH | REL (10-hr TWA) | 1 mg/m³ | [10] |

| NIOSH | STEL (15-min) | 2 mg/m³ | [10] |

| ACGIH | TLV (8-hr TWA) | 1 mg/m³ | [10] |

| ACGIH | STEL | 2 mg/m³ | [10] |

Safe Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust.[10] Wash hands thoroughly after handling.[5] Avoid dust formation.[4]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][10] Store away from incompatible materials, such as strong oxidizing agents.[5]

First Aid Measures

Table 5: First Aid Procedures for Exposure to this compound

| Exposure Route | Procedure | Reference(s) |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if you feel unwell. | [4][10] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes, removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention. | [4][10] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention. | [4][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain medical attention. | [10][12] |

Accidental Release and Disposal

Spill Cleanup Procedure

-

Evacuate: Evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Wear appropriate PPE. Sweep up the spilled solid material, avoiding dust generation.[4]

-

Collect: Place the swept-up material into a suitable, closed container for disposal.[4]

-

Clean: After material pickup is complete, wash the spill site.[5]

-

Dispose: Dispose of the waste in accordance with local, state, and federal regulations.[10]

Waste Disposal

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4] Do not allow the material to contaminate ground water systems or enter drains.[5] For zinc chloride containing waste, disposal at a designated hazardous waste facility is recommended.[13]

Toxicological and Ecological Information

Toxicological Data

The toxicological properties of this compound have not been fully investigated.[5] Most safety data sheets report "No information available" for acute toxicity data such as LD50 and LC50 values.[6][10]

Ecological Information

This substance may cause long-term adverse effects in the aquatic environment and should not be released into waterways.[5]

Experimental Protocol: Methyl Green Counterstain for Immunohistochemistry

This protocol outlines the use of Methyl Green as a nuclear counterstain following immunohistochemical (IHC) staining.

Reagents and Materials

-

Tissue sections on slides (post-IHC staining)

-

Methyl Green Solution (0.5% in 0.1M Sodium Acetate Buffer, pH 4.2)[4][5]

-

Distilled water

-

100% Ethanol

-

Xylene or xylene substitute

-

Resinous mounting medium

Staining Procedure

-

Following the final wash after chromogen development in an IHC protocol, immerse slides in distilled water.[4]

-

Stain the sections in the Methyl Green solution for 5 minutes at room temperature.[4][5]

-

Rinse the slides in distilled water. The sections will appear blue.[4]

-

Dehydrate the sections quickly by dipping them 10 times in 95% ethanol (sections will turn green).[5]

-

Continue dehydration with two changes of 100% ethanol, dipping 10 times in each.[5]

-

Clear the sections in xylene or a xylene substitute.[4]

-

Mount the coverslip with a resinous mounting medium.[5]

Visualizations

Logical Workflow for Safe Handling

Experimental Workflow for Methyl Green Counterstaining

References

- 1. fdneurotech.com [fdneurotech.com]

- 2. antibodiesinc.com [antibodiesinc.com]

- 3. researchgate.net [researchgate.net]

- 4. Methyl Green Counterstain Protocol - IHC WORLD [ihcworld.com]

- 5. Methyl Green Counterstain Protocol | Protocols Online [protocolsonline.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. academic.oup.com [academic.oup.com]

- 8. biomarker.hu [biomarker.hu]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 10. biognost.com [biognost.com]

- 11. Application of the DNA-Specific Stain Methyl Green in the Fluorescent Labeling of Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 12. stainsfile.com [stainsfile.com]

- 13. vectorlabs.com [vectorlabs.com]

The Stabilizing Role of Zinc Chloride in Methyl Green Stain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Green, a cationic triphenylmethane (B1682552) dye, is a cornerstone of histological and cytological staining, prized for its ability to selectively stain DNA in cell nuclei. It is a critical component of the widely used Methyl Green-Pyronin stain, which differentially stains DNA and RNA, revealing key cellular insights. However, the inherent instability of the Methyl Green molecule presents a significant challenge, as it readily degrades into Crystal Violet, compromising staining specificity and reproducibility. To counteract this degradation, commercial preparations of Methyl Green are typically supplied as a zinc chloride double salt. This technical guide provides an in-depth exploration of the pivotal role of zinc chloride in the formulation and function of Methyl Green stain, offering valuable insights for researchers, scientists, and professionals in drug development who rely on high-quality, reproducible histological staining.

The Chemistry of Methyl Green and its Instability

Methyl Green, systematically named Ethyl Green, is characterized by a central carbon atom bonded to three phenyl rings, two of which bear dimethylamino groups and one a diethylamino group. The positive charge of the dye is delocalized across the conjugated system, which is responsible for its color.

A significant drawback of Methyl Green is its propensity to undergo demethylation in aqueous solutions, leading to the formation of Crystal Violet[1]. This chemical transformation alters the dye's staining properties, as Crystal Violet has a different color and lacks the specific affinity for DNA that characterizes Methyl Green. The presence of Crystal Violet as an impurity can therefore lead to non-specific background staining and inaccurate results.

dot graph "Methyl_Green_Degradation" { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, mindist=2.0]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot

Caption: Degradation pathway of Methyl Green to Crystal Violet.

The Stabilizing Role of Zinc Chloride

Commercial formulations of Methyl Green are most commonly available as a zinc chloride double salt to enhance the dye's stability[2][3]. While the precise mechanism of stabilization is not extensively detailed in readily available literature, it can be inferred from the fundamental principles of coordination chemistry. Zinc chloride is a Lewis acid, meaning it is an electron pair acceptor. The nitrogen atoms in the amino groups of the Methyl Green cation possess lone pairs of electrons, making them potential electron donors.

It is proposed that the zinc ion (Zn²⁺) forms a coordination complex with the Methyl Green cation. This interaction likely involves the nitrogen atoms of the amino groups. By coordinating with these groups, the zinc ion can withdraw electron density, which is thought to stabilize the positive charge on the central carbon atom and hinder the demethylation process that leads to the formation of Crystal Violet.

dot graph "Stabilization_Mechanism" { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.6, mindist=2.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot

Caption: Proposed mechanism of Methyl Green stabilization by zinc chloride.

Quantitative Data

The presence of zinc chloride in the Methyl Green formulation influences its spectral properties. The following table summarizes the available quantitative data for Methyl Green zinc chloride salt.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₇H₃₅BrClN₃·ZnCl₂ | [4] |

| Molecular Weight | 653.24 g/mol | [4] |

| Absorption Maxima (λmax) | 630-635 nm, 420 nm | [1][5] |

| Molar Extinction Coefficient (ε) | ≥50000 at 629-635 nm in water | [6] |

| Solubility | Soluble in water and ethanol | [4] |

Experimental Protocols

The following protocols are for the widely used Methyl Green-Pyronin staining method, which utilizes the stabilized this compound. A protocol for preparing a zinc-free Methyl Green solution is not provided due to the impracticality and potential hazards of synthesizing and purifying the free dye in a standard laboratory setting. For optimal results, it is crucial to use a high-quality, certified this compound and to purify the staining solution from any contaminating Crystal Violet.

Purification of Methyl Green Solution

It is often necessary to remove traces of Crystal Violet from the Methyl Green stock solution to ensure specificity.

Methodology:

-

Prepare a 0.5% (w/v) aqueous solution of this compound.

-

Transfer the solution to a separatory funnel.

-

Add an equal volume of chloroform (B151607).

-

Shake the funnel vigorously for 1-2 minutes. The Crystal Violet will partition into the chloroform phase, coloring it violet.

-

Allow the phases to separate.

-

Drain and discard the lower chloroform layer.

-

Repeat the chloroform extraction until the chloroform layer remains colorless.

-

The purified upper aqueous Methyl Green solution is now ready for use in preparing the final staining solution.

dot graph "Purification_Workflow" { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot

Caption: Experimental workflow for the purification of Methyl Green solution.

Methyl Green-Pyronin Staining Protocol for Paraffin-Embedded Sections

This protocol is adapted from standard histological techniques.

Reagents:

-

Acetate (B1210297) Buffer (0.2 M, pH 4.8):

-

Solution A: 0.2 M Acetic Acid (11.55 mL glacial acetic acid in 1 L distilled water)

-

Solution B: 0.2 M Sodium Acetate (27.22 g sodium acetate trihydrate in 1 L distilled water)

-

Working Solution: Mix 62.5 mL of Solution A and 437.5 mL of Solution B. Adjust pH to 4.8 if necessary.

-

-

Methyl Green-Pyronin Staining Solution:

-

Purified 0.5% Methyl Green Solution: 25 mL

-

2% Pyronin Y Solution: 10 mL

-

Acetate Buffer (pH 4.8): 65 mL

-

Mix well and filter before use. This working solution is stable for about one week.

-

Methodology:

-

Deparaffinize tissue sections and hydrate (B1144303) to distilled water.

-

Rinse in distilled water for 2 minutes.

-

Stain in Methyl Green-Pyronin working solution for 5-10 minutes.

-

Rinse briefly in distilled water (2-3 dips).

-

Blot the section carefully with filter paper.

-

Dehydrate rapidly through two changes of acetone, 1 minute each.

-

Clear in two changes of xylene, 2 minutes each.

-

Mount with a resinous mounting medium.

Expected Results:

-

DNA (Nuclei): Green to blue-green

-

RNA (Nucleoli, Cytoplasm): Red to pink

-

Cartilage: Pink

-

Mast cell granules: Red

Conclusion

The inclusion of zinc chloride in Methyl Green stain formulations is not merely an additive but a critical component for ensuring the stability and reliability of this essential histological tool. By forming a coordination complex with the Methyl Green cation, zinc chloride is proposed to inhibit the demethylation process that leads to the formation of the undesirable Crystal Violet impurity. This stabilization ensures the specificity of Methyl Green for DNA, leading to crisp, clear nuclear staining and reproducible results in techniques such as the Methyl Green-Pyronin method. For researchers, scientists, and professionals in drug development, a thorough understanding of the role of zinc chloride is paramount for troubleshooting staining inconsistencies and for the accurate interpretation of tissue and cell morphology. The use of high-quality, purified this compound is therefore strongly recommended for achieving optimal staining outcomes.

References

- 1. stainsfile.com [stainsfile.com]

- 2. scientificlabs.com [scientificlabs.com]

- 3. emsdiasum.com [emsdiasum.com]

- 4. This compound, DNA stain (CAS 7114-03-6) | Abcam [abcam.com]

- 5. This compound - CAS-Number 7114-03-6 - Order from Chemodex [chemodex.com]

- 6. 甲基绿 zinc chloride salt, <0.5% crystal violet, Dye content 80 % | Sigma-Aldrich [sigmaaldrich.com]

Spectral Properties of Methyl Green Zinc Chloride Salt for Microscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of Methyl Green zinc chloride salt and its applications in microscopy. Methyl Green is a cationic triphenylmethane (B1682552) dye widely utilized for its specific staining of DNA in cell nuclei. This document details its absorption and emission characteristics, provides established experimental protocols for its use, and visualizes key workflows for clarity and reproducibility in a research setting.

Core Spectral and Physicochemical Properties

This compound's utility as a nuclear stain is fundamentally linked to its interaction with DNA, which influences its spectral characteristics. The compound selectively binds to the major groove of DNA, particularly in AT-rich regions.[1][2] This interaction is primarily electrostatic and non-intercalating.[3]

Quantitative Spectral Data

The following table summarizes the key spectral and physical properties of this compound, compiled from various suppliers and literature sources. These values are crucial for configuring imaging systems and for quantitative analysis.

| Property | Value | Notes | Source(s) |

| Chemical Formula | C₂₇H₃₅BrClN₃ · ZnCl₂ | May be a mixture of monobromo-monochloro and dichloro ZnCl₂ salts. | [4] |

| Molecular Weight | 653.24 g/mol | [4] | |

| Colour Index Number | 42590 | [4] | |

| Absorption Maxima (λmax) | 630 - 635 nm | In aqueous solution. A secondary peak is observed around 420 nm. | [1][4][5][6] |

| ~315 nm | In aqueous solution. | [4] | |

| Molar Extinction Coefficient (ε) | ≥50,000 M⁻¹cm⁻¹ at 629-635 nm | In water at 0.005 g/L. | [4] |

| ≥60,000 M⁻¹cm⁻¹ at 626-634 nm | Certified by the Biological Stain Commission, in H₂O at 0.005 g/L. | ||

| ≥14,000 M⁻¹cm⁻¹ at 311-317 nm | In water at 0.005 g/L. | [4] | |

| ≥9,000 M⁻¹cm⁻¹ at 420-426 nm | In water at 0.005 g/L. | [4] | |

| Excitation Maximum (Fluorescence) | 633 nm | When bound to DNA. | [3][7] |

| 244 nm or 388 nm | In neutral aqueous solution (DNA-independent). | [3] | |

| Emission Maximum (Fluorescence) | 677 nm | When bound to DNA. | [3][7] |

| 488 nm or 633 nm | In neutral aqueous solution (DNA-independent), corresponding to 244 nm and 388 nm excitation, respectively. | [3] | |

| Solubility | 1 mg/mL in water | [4] | |

| pH Indicator Range | pH 0.2 (yellow) to pH 1.8 (blue) | [1][4] |

Experimental Protocols

Methyl Green is a versatile stain used in various histological and cytological techniques. Below are detailed protocols for its application as a nuclear counterstain and in the classic Methyl Green-Pyronin method for differentiating DNA and RNA.

Purification of Methyl Green

Commercial preparations of Methyl Green are often contaminated with Crystal Violet, which can interfere with specific staining. A simple chloroform (B151607) extraction can purify the dye.[3]

Methodology:

-

Transfer the solution to a separating funnel.

-

Add an equal volume of chloroform and shake vigorously for about 30 minutes.

-

Allow the phases to separate. The Crystal Violet will partition into the lower chloroform phase, coloring it.

-

Drain and discard the chloroform layer.

-

Repeat the extraction with fresh chloroform until the chloroform phase is colorless or nearly so.[8]

-

The purified upper aqueous phase contains the Methyl Green and is ready for use in staining solutions.

Methyl Green as a Nuclear Counterstain in Immunohistochemistry (IHC)

Methyl Green provides a distinct green nuclear stain that contrasts well with many common chromogens used in IHC, such as the brown of DAB or the red of Vector NovaRED.[9][10]

Reagents:

-

0.5% Methyl Green Solution:

-

0.1M Sodium Acetate Buffer (pH 4.2):

Procedure:

-

Following the final wash after substrate incubation in your IHC protocol, rinse slides in distilled water.[11][12]

-

Immerse slides in the 0.5% Methyl Green solution for 2-5 minutes at room temperature. For a more intense stain, incubation can be performed at 60°C.[9][11][12]

-

Dehydrate rapidly through graded alcohols (e.g., 95% and 100% ethanol).[9][11][12] This step is critical as alcohol can remove some of the stain.

-

Mount with a resinous, non-aqueous mounting medium.[9][11][12]

Methyl Green-Pyronin Staining for DNA and RNA Differentiation

This classic histochemical method utilizes Methyl Green to stain DNA blue-green and Pyronin Y to stain RNA pink or red.[8][13] The differential staining is based on the degree of polymerization of the nucleic acids.

Reagents:

-

Methyl Green Solution (purified, 2% aqueous stock)[8]

-

Pyronin Y Solution (5% aqueous stock)[8]

-

Acetate Buffer (pH 4.8)[8]

-

Staining Solution (prepare fresh):

Procedure:

-

Rinse thoroughly in distilled water.[13]

-

Place slides in the freshly prepared Methyl Green-Pyronin staining solution for 20-30 minutes.[8]

-

Rinse briefly in distilled water.[8]

-

Blot gently.

-

Dehydrate rapidly with acetone (B3395972) or graded alcohols.[8][13]

-

Clear in xylene.[13]

-

Mount with a resinous mounting medium.[13]

Expected Results:

-

Mast cell granules: Pink[13]

Visualization of Molecular Interaction

The staining mechanism of Methyl Green is based on its electrostatic interaction with the negatively charged phosphate (B84403) backbone of DNA. Its two cationic charges facilitate a strong binding affinity within the major groove of the DNA double helix.

Conclusion

This compound remains a valuable and cost-effective tool for nuclear staining in microscopy. Its well-defined spectral properties, particularly its far-red fluorescence when bound to DNA, make it suitable for both brightfield and fluorescence imaging applications.[3][7] Understanding the quantitative spectral data and adhering to optimized staining protocols, including the crucial purification step, are essential for achieving high-quality, reproducible results in research and diagnostic settings. This guide provides the foundational technical information required for the effective implementation of Methyl Green in the laboratory.

References

- 1. This compound - CAS-Number 7114-03-6 - Order from Chemodex [chemodex.com]

- 2. ~85% purity, powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. Methyl green - Wikipedia [en.wikipedia.org]

- 4. 甲基绿 zinc chloride salt, <0.5% crystal violet, Dye content 80 % | Sigma-Aldrich [sigmaaldrich.com]

- 5. oxfordlabchem.com [oxfordlabchem.com]

- 6. Methyl green zinc chloride double salt (C.I. 42590) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Application of the DNA-Specific Stain Methyl Green in the Fluorescent Labeling of Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 8. stainsfile.com [stainsfile.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. Methyl Green Counterstain - 2BScientific [2bscientific.com]

- 11. Methyl Green Counterstain Protocol - IHC WORLD [ihcworld.com]

- 12. Methyl Green Counterstain Protocol | Protocols Online [protocolsonline.com]

- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]

The Historical Development of Methyl Green: An In-depth Technical Guide for Researchers

Abstract

Methyl Green (C.I. 42585) stands as a legacy cationic triphenylmethane (B1682552) dye with a rich history in biological staining, dating back to the late 19th century. Initially recognized for its utility in differentiating nuclear and cytoplasmic components, its application has evolved significantly, now encompassing advanced fluorescence microscopy techniques. This in-depth technical guide provides a comprehensive overview of the historical development of Methyl Green, its chemical properties, synthesis, purification, and its multifaceted applications in modern research. Detailed experimental protocols for its purification and use in classic and contemporary staining methods are presented, alongside quantitative data and visual representations of experimental workflows to support researchers, scientists, and drug development professionals in leveraging this versatile stain.

Introduction: From a Simple Nuclear Stain to a Fluorescent Probe

The latter half of the 19th century was a period of profound discovery in cell biology, largely propelled by the advent of synthetic dyes that allowed for the visualization of subcellular structures. Among these, Methyl Green emerged as a pivotal tool. Its journey began with early observations of its affinity for nuclear material, leading to its integral role in one of the first differential staining methods, the Unna-Pappenheim stain.

Friedrich Miescher, the discoverer of DNA (which he termed "nuclein"), was among the first to observe the interaction between this newly identified substance and Methyl Green in the 1870s.[1] This early finding laid the groundwork for the dye's enduring association with nucleic acids. For many decades, Methyl Green was primarily employed in histological applications, valued for its ability to impart a distinct green to blue-green color to the nucleus.

However, with the advent of fluorescence microscopy and the growing need for spectrally distinct fluorescent probes, the utility of Methyl Green was re-examined. Researchers discovered its fluorescent properties when bound to DNA, particularly its excitation in the far-red spectrum, making it a valuable tool for modern cell biology, especially in multicolor imaging and in studies of thick biological specimens where autofluorescence can be problematic.[1] This guide traces this remarkable evolution, providing the technical details necessary for its effective application in the laboratory.

Chemical and Physical Properties

Methyl Green is a cationic triphenylmethane dye. Its chemical structure is characterized by three aniline (B41778) rings attached to a central carbon atom, with varying degrees of methylation.[1] It is this cationic nature, conferred by two positive charges, that drives its interaction with the anionic phosphate (B84403) backbone of DNA.[1]

Quantitative Data Summary

The following tables summarize the key quantitative properties of Methyl Green.

Table 1: Chemical and Physical Properties of Methyl Green

| Property | Value | Reference(s) |

| C.I. Number | 42585 | [2] |

| Chemical Formula | C₂₆H₃₃Cl₂N₃ | [2] |

| Molecular Weight | 458.47 g/mol | [3] |

| Appearance | Green crystalline powder | |

| Solubility | Soluble in water and ethanol (B145695) | [2] |

Table 2: Spectral Properties of Methyl Green

| Condition | Excitation Maximum (nm) | Emission Maximum (nm) | Reference(s) |

| Aqueous Solution (unbound) | 244, 388, 633 | 488, 633 | [3] |

| Bound to DNA | 633 | 677 | [1][3] |

Synthesis and Purification

Synthesis

Purification of Methyl Green from Crystal Violet

A persistent challenge in the use of Methyl Green is its contamination with Crystal Violet (also a triphenylmethane dye). This contamination arises from the demethylation of Methyl Green.[2] For applications requiring high specificity, particularly in the classic Methyl Green-Pyronin stain, purification is essential. The most common and effective method for this is chloroform (B151607) extraction.

Objective: To remove Crystal Violet contaminant from a commercial Methyl Green solution.

Materials:

-

Commercial Methyl Green powder

-

Distilled water

-

Chloroform

-

Separatory funnel

-

Beakers

-

Centrifuge and centrifuge tubes (optional, but recommended)

Procedure:

-

Prepare a stock solution of Methyl Green: Dissolve 0.4 g of Methyl Green powder in 10 ml of distilled water to create a 4% aqueous solution.[1]

-

Initial Extraction: Transfer the 4% Methyl Green solution to a separatory funnel. Add at least two parts of chloroform for every part of the Methyl Green solution (e.g., 20 ml of chloroform for 10 ml of Methyl Green solution).[1]

-

Mixing: Stopper the separatory funnel and shake vigorously for 1-2 minutes. The Crystal Violet will preferentially dissolve in the chloroform layer, which will turn a violet color.

-

Phase Separation: Allow the funnel to stand until the two phases (the upper aqueous phase containing Methyl Green and the lower organic phase containing chloroform and Crystal Violet) have clearly separated. To accelerate this process, the mixture can be centrifuged at 2,000 x g for 1 minute.[1]

-

Collection of Methyl Green: Carefully drain and discard the lower chloroform layer. Collect the upper aqueous Methyl Green layer into a clean beaker.

-

Repeat Extraction: Repeat steps 2-5 with fresh chloroform until the chloroform layer appears colorless or only very faintly colored, indicating that the majority of the Crystal Violet has been removed.

-

Final Preparation: After the final extraction, the purified aqueous Methyl Green solution can be diluted to the desired working concentration. A 2% stock solution is stable for months at room temperature.[1]

Historical and Modern Staining Applications

The Classic Unna-Pappenheim Stain

The Unna-Pappenheim stain, developed at the turn of the 20th century, was a cornerstone of early histology and hematology.[1] This method utilizes Methyl Green in combination with Pyronin Y to differentially stain DNA and RNA. Methyl Green, with its high affinity for the highly polymerized DNA in the nucleus, stains it green to blue-green. Pyronin Y, on the other hand, stains the less polymerized RNA in the nucleolus and cytoplasm red or pink.

Objective: To differentially stain DNA and RNA in paraffin-embedded tissue sections.

Materials:

-

Purified 2% aqueous Methyl Green solution

-

5% aqueous Pyronin Y solution

-

Acetate (B1210297) buffer (pH 4.8)

-

Distilled water

-

Acetone

-

Xylene

-

Resinous mounting medium

-

5µm paraffin (B1166041) sections of neutral buffered formalin-fixed tissue

Procedure:

-

Prepare Staining Solution: Prepare the working staining solution by mixing one volume of a methyl green-pyronin stock solution (composed of 10 mL of 2% purified aqueous methyl green, 17.5 mL of 5% aqueous pyronin Y, and 250 mL of distilled water) with one volume of acetate buffer (pH 4.8). This working solution should be made fresh.[4]

-

Deparaffinization and Hydration: Deparaffinize the tissue sections in xylene and hydrate (B1144303) through a graded series of ethanol to distilled water.[4]

-

Staining: Gently blot the slides dry and immerse them in the staining solution for 20-30 minutes.[4]

-

Rinsing: Rinse the slides with distilled water and gently blot dry.[4]

-

Dehydration and Clearing: Rapidly dehydrate the sections with acetone, clear in xylene, and mount with a resinous medium.[4]

Expected Results:

Fluorescent Nuclear Staining

The discovery of Methyl Green's fluorescent properties when bound to DNA has opened up new avenues for its use in modern cell biology. Its far-red emission is particularly advantageous for imaging thick specimens and for multicolor labeling experiments, as it minimizes spectral overlap with commonly used blue and green fluorophores.[1]

Objective: To fluorescently label the nuclei of whole-mount zebrafish or chick embryos.

Materials:

-

Fixed embryos (e.g., 4% formaldehyde (B43269) in PBS overnight at 4°C)

-

Phosphate-buffered saline with 1% Triton X-100 (PBS-T)

-

Purified 2% aqueous Methyl Green stock solution

-

Mounting medium (e.g., 75% glycerol, 0.1 M Tris, pH 8)

Procedure:

-

Washing: Wash the fixed embryos three times in PBS-T for 5 minutes each to permeabilize the tissues.[1]

-

Staining: Prepare a 1:5,000 to 1:10,000 dilution of the 2% Methyl Green stock solution in PBS-T. Incubate the embryos in this staining solution overnight at 4°C with gentle rocking.[1]

-

Washing: Wash the embryos three times in PBS for 1 hour each to remove unbound stain.[1]

-

Mounting: Mount the embryos in a suitable mounting medium for imaging.[1]

-

Imaging: Image using a confocal microscope with excitation at 633 nm and emission detection between 650-750 nm.[1]

Expected Results:

-

Nuclei: Bright red fluorescence.[1]

Applications in Cellular and Molecular Biology

Beyond its use as a general nuclear stain, Methyl Green has found specific applications in the study of key cellular processes.

Apoptosis Detection

Apoptosis, or programmed cell death, is characterized by distinct morphological changes, including chromatin condensation. The Methyl Green-Pyronin stain can be effectively used to identify apoptotic cells. The condensed chromatin in apoptotic bodies stains intensely with Methyl Green, making them easily distinguishable.[5][6] This provides a simple and cost-effective alternative to more complex apoptosis assays.[5]

Cell Cycle Analysis

Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. Methyl Green's fluorescence when bound to DNA is stoichiometric, meaning the intensity of the fluorescence is proportional to the amount of DNA. This property allows for the use of Methyl Green as a DNA stain in flow cytometry to distinguish between cells in the G0/G1, S, and G2/M phases of the cell cycle.[7][8]

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships described in this guide.

Caption: Workflow for the purification of Methyl Green.

Caption: Workflow for Unna-Pappenheim staining.

Caption: Logical relationships of Methyl Green's properties and applications.

Conclusion

The historical trajectory of Methyl Green from a simple histological stain to a sophisticated fluorescent probe underscores the enduring value of classic reagents in the face of evolving scientific inquiry. Its specificity for DNA, coupled with its favorable spectral properties, ensures its continued relevance in both routine and advanced applications. For researchers in cell biology, histology, and drug development, a thorough understanding of the principles and protocols outlined in this guide will facilitate the effective use of this versatile and cost-effective stain. As imaging technologies continue to advance, it is likely that new applications for this historic dye will continue to be discovered, further cementing its place in the biological sciences.

References

- 1. Application of the DNA-Specific Stain Methyl Green in the Fluorescent Labeling of Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stainsfile.com [stainsfile.com]

- 3. Methyl green - Wikipedia [en.wikipedia.org]

- 4. stainsfile.com [stainsfile.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Detection of Apoptosis in Leukoplakia and Oral Squamous Cell Carcinoma using Methyl Green Pyronin and Hematoxylin and Eosin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A flow cytometric cell-cycle assay using methyl green - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Commercial Methyl Green Zinc Chloride Salt for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the commercial sources, purity grades, and quality control of Methyl Green zinc chloride salt (C.I. 42590), a cationic triphenylmethane (B1682552) dye widely used by researchers, scientists, and drug development professionals for the specific staining of deoxyribonucleic acid (DNA) in various histological and cytological applications.

Commercial Availability and Purity Grades

This compound is available from a range of chemical suppliers, each offering various grades of purity. The purity is most commonly expressed as "dye content," which indicates the percentage of the active staining agent in the solid powder. Higher dye content generally correlates with better staining performance and reduced background staining.

A key indicator of quality for biological stains is certification by the Biological Stain Commission (BSC). The BSC is a non-profit organization that independently tests and certifies stains to ensure quality and consistency.[1] Researchers are advised to consider BSC-certified Methyl Green for applications requiring high specificity and reproducibility.

Below is a summary of major commercial suppliers and their available purity grades for this compound.

| Supplier | Grade/Purity Specification | Dye Content | Catalog Number (Example) |

| MilliporeSigma (formerly Sigma-Aldrich) | Certified by the Biological Stain Commission | ≥ 85% | M8884 |

| For microscopy (Bact., Bot., Hist.) | Not specified | 1.01391 | |

| Certistain® | ≥ 50% (spectrophotometrically) | 1.15944 | |

| Assay >75.0% (HPLC) | 80% | 323829 | |

| Chem-Impex International | Certifiable Grade | ≥ 85% | 01615 |

| bioWORLD | Certified Grade | > 65% | 21770025 |

| Chemodex | Purity ≥80% | ≥ 80% | CDX-M0131 |

| GTI Laboratory Supplies | Certified, for biological stain | 92.0% | G713 |

Note: The information in this table is based on publicly available data and may be subject to change. Researchers should always refer to the supplier's most current certificate of analysis for specific lot-to-lot information.

Quality Control and Experimental Protocols

The quality of this compound is crucial for obtaining reliable and reproducible staining results. A common impurity in commercial Methyl Green is Crystal Violet, which can lead to non-specific staining. Therefore, quality control measures are essential.

Purification of Methyl Green Stock Solution

For applications demanding high specificity, purification of the Methyl Green stock solution to remove contaminating Crystal Violet is recommended. This can be achieved through a simple solvent extraction.

Protocol for Purification:

-

Prepare a 1% aqueous solution of Methyl Green.

-

Transfer the solution to a separatory funnel.

-

Add an equal volume of chloroform (B151607).

-

Shake the funnel vigorously for 1-2 minutes. The chloroform layer will become colored as it extracts the Crystal Violet.

-

Allow the layers to separate and discard the lower chloroform layer.

-

Repeat the chloroform extraction until the chloroform layer remains colorless.

-

The purified aqueous Methyl Green solution can now be used to prepare the final staining solution.

Spectrophotometric Analysis

A common method for assessing the purity and concentration of Methyl Green is through UV-Vis spectrophotometry. The dye content can be determined by measuring the absorbance at its maximum absorption wavelength (λmax), which is typically between 630-635 nm in aqueous solution.[1]

General Spectrophotometric Protocol:

-

Accurately weigh a small amount of Methyl Green powder and dissolve it in a known volume of distilled water to create a stock solution.

-

Prepare a series of dilutions of the stock solution.

-

Measure the absorbance of each dilution at the λmax using a spectrophotometer.

-

The dye content can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration. The molar absorptivity for a specific grade of Methyl Green is often provided on the supplier's technical data sheet. For example, one supplier specifies an extinction coefficient (ε) of >60000 at 626-634 nm in H₂O at 0.005 g/L.[2]

Methyl Green-Pyronin Staining for DNA and RNA Differentiation

The Methyl Green-Pyronin stain is a classic histological technique used to differentiate between DNA and RNA in tissue sections. Methyl Green stains the DNA in the nucleus a blue-green color, while Pyronin Y stains the RNA in the cytoplasm and nucleolus red or pink.

Protocol for Staining Paraffin-Embedded Sections:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (or a xylene substitute) for 2 changes of 5 minutes each.

-

Transfer through 100% ethanol (B145695) (2 changes, 3 minutes each), 95% ethanol (3 minutes), and 70% ethanol (3 minutes).

-

Rinse in distilled water.

-

-

Staining:

-

Incubate slides in the Methyl Green-Pyronin staining solution for 5-10 minutes. The optimal time may need to be determined empirically.

-

Briefly rinse in distilled water.

-

-

Dehydration and Mounting:

-

Dehydrate the sections rapidly through graded alcohols (e.g., 95% ethanol, 100% ethanol).

-

Clear in xylene (or a xylene substitute).

-

Mount with a resinous mounting medium.

-

Expected Results:

-

DNA (nuclei): Blue-green

-

RNA (cytoplasm, nucleoli): Red/Pink

Visualized Workflows

The following diagrams illustrate key experimental workflows involving this compound.

Caption: Purification workflow for removing Crystal Violet from Methyl Green.

Caption: Workflow for Methyl Green-Pyronin staining of tissue sections.

Conclusion

The selection of a suitable commercial source and purity grade of this compound is a critical first step for researchers aiming to achieve reliable and specific DNA staining. Understanding the available grades, the importance of quality control, and the appropriate experimental protocols will enable scientists and drug development professionals to effectively utilize this valuable histological stain in their research. For critical applications, the use of BSC-certified Methyl Green and the implementation of purification and quality control procedures are highly recommended.

References

A Comprehensive Technical Guide to the Solubility and Stability of Methyl Green Zinc Chloride Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of Methyl Green zinc chloride salt in various solvents. The information compiled herein is intended to support researchers and professionals in drug development and other scientific fields by providing a clear understanding of the compound's properties, facilitating its effective use in experimental and developmental applications.

Introduction to this compound

This compound (C₂₇H₃₅BrClN₃ · ZnCl₂) is a synthetic cationic triphenylmethane (B1682552) dye.[1] It is widely utilized in histology and histochemistry as a nuclear stain, particularly for differentiating DNA and RNA in tissue sections when used in conjunction with pyronin. The dye selectively binds to the A-T rich regions within the major groove of DNA.[2] Its applications extend to being a counterstain in immunostaining and in situ hybridization, as well as a tracking dye in electrophoresis. Understanding its solubility and stability is paramount for preparing consistent staining solutions and ensuring reproducible results in various laboratory protocols.[3]

Solubility Profile

The solubility of a compound is a critical parameter for its application in solution-based assays. This compound exhibits varied solubility across different types of solvents. The quantitative data available from various sources are summarized below.

Data Presentation: Solubility of this compound

| Solvent | Solubility | Concentration (w/v) | Appearance | Reference |

| Water | 8.0% | 80 mg/mL | - | [4] |

| Water | 1 mg/mL | 0.1% | Blue to very deep blue | [1][2][5] |

| Alcohol (Ethanol) | 3.0% | 30 mg/mL | - | [4] |

| Cellosolve | 1.8% | 18 mg/mL | - | [4] |

| Glycol | 3.5% | 35 mg/mL | - | [4] |

| Xylene | 0.0% | Insoluble | - | [4] |

| Methanol (B129727) | Soluble | - | - | [5] |

| DMSO | Soluble | - | - | [5] |

Note: Solubility percentages from reference[4] are assumed to be g/100mL.

The data indicates that this compound is highly soluble in water and glycols, with moderate solubility in alcohols like ethanol. It is also listed as soluble in methanol and DMSO, although specific quantitative data is not provided.[5] Its insolubility in non-polar solvents like xylene is also noted.[4]

Stability Profile

The stability of Methyl Green is influenced by several environmental factors, including pH, light, and temperature. Proper storage is crucial to maintain its integrity and performance as a dye.

Key Factors Influencing Stability:

-

pH: The dye's color and stability are pH-dependent. It acts as a pH indicator, changing from yellow to blue over a pH range of 0.2 to 1.8.[1][2] At very high pH levels, Methyl Green converts to a colorless carbinol base. Furthermore, in the presence of hydroxide (B78521) anions, it can degrade to produce crystal violet and ethanol.

-

Light: Protection from light is recommended for long-term storage, as photocatalytic degradation can occur.[5]

-

Temperature: The compound should be stored at room temperature (+5 °C to +30 °C).[1] It is stable under these recommended storage conditions.[6] One source indicates stability for at least two years after receipt when stored correctly at room temperature.[5]

-

Chemical Incompatibility: The compound should not be stored with strong oxidizing agents.[6]

-

Thermal Decomposition: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, chlorine, and hydrogen chloride gas.[6]

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and assessing the stability of this compound.

4.1 Protocol for Solubility Determination (Saturation Shake-Flask Method)

This protocol outlines a standard method for determining the solubility of this compound in a given solvent.

-

Preparation: Add an excess amount of this compound powder to a known volume of the test solvent (e.g., water, ethanol) in an Erlenmeyer flask.

-

Equilibration: Seal the flask and place it in a mechanical shaker or on a stir plate at a constant temperature (e.g., 25°C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. For faster separation, the solution can be centrifuged at a moderate speed.

-

Sample Collection: Carefully extract a known volume of the clear supernatant, ensuring no solid particles are transferred.

-

Quantification:

-

Dilute the supernatant with the same solvent to a concentration that falls within the linear range of a UV-Vis spectrophotometer.

-

Measure the absorbance of the diluted solution at the maximum absorption wavelength (λmax) for Methyl Green (typically around 630-635 nm in water).[5]

-

Calculate the concentration using a pre-established calibration curve of known concentrations versus absorbance.

-

The solubility is then calculated by accounting for the dilution factor.

-

-

Replication: Repeat the experiment at least three times to ensure the reproducibility of the results.

4.2 Protocol for Stability Assessment

This protocol describes a method to evaluate the stability of a this compound solution under various environmental conditions.

-

Solution Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., buffered water at a specific pH) at a known concentration.

-

Initial Measurement: Immediately after preparation, measure the initial absorbance (A₀) of the solution at its λmax using a UV-Vis spectrophotometer. This serves as the baseline reading.

-

Condition Exposure: Aliquot the stock solution into several sealed, transparent (for light exposure tests) or opaque (for dark control) vials. Expose these samples to different conditions:

-

Temperature: Store vials at various temperatures (e.g., refrigerated at 4°C, room temperature at 25°C, elevated at 40°C).

-

Light: Place vials under a specific light source (e.g., UV lamp, natural light) while keeping a control set in complete darkness.

-

pH: Prepare solutions in a series of buffers with different pH values.

-

-

Time-Point Analysis: At regular intervals (e.g., 0, 6, 12, 24, 48 hours and weekly thereafter), retrieve a sample from each condition.

-

Spectrophotometric Measurement: Measure the absorbance (Aₜ) of each sample at the same λmax.

-

Data Analysis: Calculate the percentage of remaining Methyl Green at each time point using the formula: Remaining Dye (%) = (Aₜ / A₀) * 100. Plot the percentage of remaining dye against time for each condition to determine the degradation rate. A significant decrease in absorbance indicates degradation of the compound.

Visualizations: Workflows and Logical Diagrams

5.1 Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of Methyl Green.

5.2 Experimental Workflow for Stability Assessment

Caption: Workflow for assessing the stability of Methyl Green.

5.3 Factors Affecting Methyl Green Stability

Caption: Key factors influencing the stability of Methyl Green.

References

- 1. 甲基绿 zinc chloride salt, certified by the BSC, Dye content 85 % | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound, for microscopy Bact., Bot., Hist. 7114-03-6 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. emsdiasum.com [emsdiasum.com]

- 5. This compound - CAS-Number 7114-03-6 - Order from Chemodex [chemodex.com]

- 6. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: Methyl Green-Pyronin Staining for Differential Visualization of DNA and RNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Methyl Green-Pyronin (MGP) stain is a classic and widely used histological and cytological technique for the simultaneous and differential staining of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) within tissue sections and cell preparations.[1][2][3] This method is invaluable for studies requiring the visualization and localization of nucleic acids, making it particularly useful in fields such as molecular biology, pathology, and immunology for assessing cellular proliferation, protein synthesis activity, and identifying certain cell types like plasma cells.[3][4][5]

The principle of the MGP stain relies on the selective binding of two cationic dyes, Methyl Green and Pyronin Y, to nucleic acids based on their degree of polymerization and charge.[6][7] Methyl Green specifically intercalates into the major groove of the double-stranded DNA helix, staining the nucleus a distinct blue-green to green color.[2] In contrast, Pyronin Y, a smaller molecule, binds to the more accessible phosphate (B84403) groups of the single-stranded RNA, imparting a red or pink color to RNA-rich structures such as the nucleolus and the cytoplasm.[1][2][3] The specificity of this differential staining is highly dependent on factors such as pH, fixation, and the purity of the dyes.[8]

Principle of Staining

The differential staining mechanism of the Methyl Green-Pyronin method is a competitive binding process governed by the physicochemical properties of the dyes and the nucleic acids.

-

Methyl Green: This dye has two cationic charges and a molecular structure that allows it to bind with high affinity to the highly polymerized, double-stranded DNA. Its specificity for DNA is enhanced in a slightly acidic buffer (pH around 4.8), which maintains the nucleic acids in a charged and less soluble state.[6][9][8]

-

Pyronin Y: This dye has a single cationic charge and readily stains all acidic components of the cell, including RNA and, to a lesser extent, depolymerized DNA. However, in the MGP mixture, the more strongly binding Methyl Green displaces Pyronin Y from the DNA, restricting its staining primarily to RNA.[6]

Therefore, the resulting coloration provides a clear distinction between the cellular compartments rich in DNA and RNA.

Applications

-

Assessment of Gene Expression: High levels of cytoplasmic Pyronin Y staining can indicate increased protein synthesis and, consequently, higher transcriptional activity.

-

Identification of Plasma Cells: Plasma cells, which are rich in cytoplasmic RNA for antibody production, stain intensely red with Pyronin Y, aiding in their identification in tissues.[4][5]

-